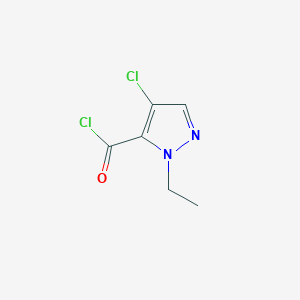

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is a chemical compound with the CAS Number: 1171932-05-0 . It has a molecular weight of 193.03 and its molecular formula is C6H6Cl2N2O .

Synthesis Analysis

The synthesis of pyrazoles, which includes “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride”, can be achieved through several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The InChI code for “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” is 1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazoles, including “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride” include a molecular weight of 193.03 and a molecular formula of C6H6Cl2N2O .Scientific Research Applications

Synthesis and Crystal Structure

- Zhang, Zhang, and Guo (2009) demonstrated the synthesis of a compound involving 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, highlighting its crystal structure and molecular orientation. The compound exhibited significant dihedral angles between its molecular components and a three-dimensional network formed by intermolecular interactions (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

- Another study by the same authors in 2007 reported on a similar compound, emphasizing the role of intramolecular hydrogen bonds in stabilizing its molecular conformation (Dehua Zhang, Xiaoyan Zhang, Yang Liu, 2007).

Chemical Reactions and Properties

- Zheng Jing (2012) detailed the preparation process of a compound using 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride, focusing on its chemical reactions and confirmation of structure through various spectroscopic methods (Zheng Jing, 2012).

- In the context of heterocyclic analogues, Datterl et al. (2010) utilized this chemical in synthesizing various pyrazol-5-ols, which were further processed to yield different heterocyclic compounds. This research underscores the versatility of 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride in heterocyclic chemistry (Barbara Datterl, Nicole Tröstner, D. Kucharski, W. Holzer, 2010).

Synthesis of Novel Compounds

- Wu et al. (2012) focused on synthesizing novel pyrazole acyl thiourea derivatives using 4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride as a key intermediate. This study highlights the compound's role in forming structurally diverse and biologically active molecules (Jian Wu, Qingcai Shi, Zhuo Chen, Ming He, Linhong Jin, D. Hu, 2012).

Safety and Hazards

properties

IUPAC Name |

4-chloro-2-ethylpyrazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-10-5(6(8)11)4(7)3-9-10/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQMLMFFPPRDEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-1H-pyrazole-5-carbonyl chloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)

![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)